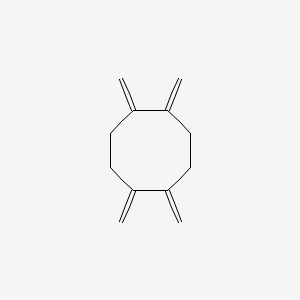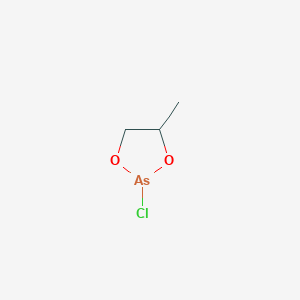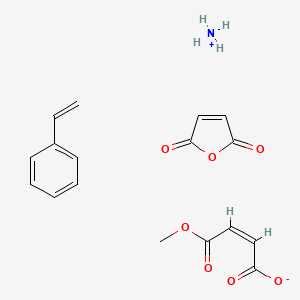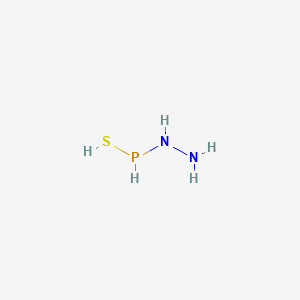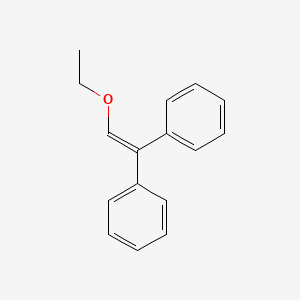
1,1'-(2-Ethoxyethene-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1,1-diphenylethene is an organic compound characterized by the presence of an ethoxy group and two phenyl groups attached to an ethene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,1-diphenylethene can be achieved through several methods. One common approach involves the reaction of 1,1-diphenylethylene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Ethoxy-1,1-diphenylethene typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1,1-diphenylethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1,1-diphenylethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1,1-diphenylethene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethylene: Shares a similar structure but lacks the ethoxy group.
Stilbene: Contains a similar ethene moiety with phenyl groups but differs in the position of substituents.
Dibenzofulvene: An analogue with a different arrangement of phenyl groups.
Uniqueness
2-Ethoxy-1,1-diphenylethene is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
36586-15-9 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
(2-ethoxy-1-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O/c1-2-17-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI-Schlüssel |
JDBXVXSDDGHKFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
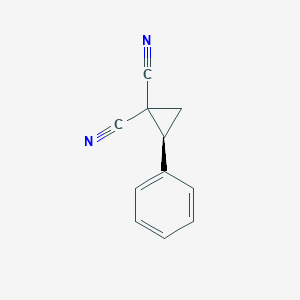
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)

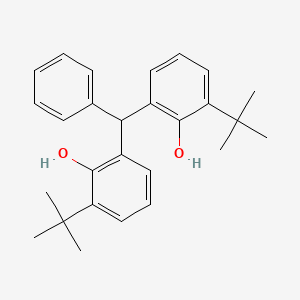
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
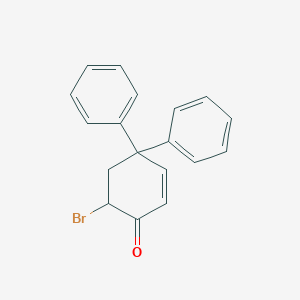
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
